molecular formula C28H25NaO9 B1679115 sodium (Z)-2-(1,3-benzodioxol-5-yl)-4-(4-methoxyphenyl)-4-oxo-3-[(3,4,5-trimethoxyphenyl)methyl]but-2-enoate CAS No. 162412-70-6

sodium (Z)-2-(1,3-benzodioxol-5-yl)-4-(4-methoxyphenyl)-4-oxo-3-[(3,4,5-trimethoxyphenyl)methyl]but-2-enoate

Cat. No. B1679115
M. Wt: 528.5 g/mol
InChI Key: ZLHQEGFYBMZQGM-RKVLWQGQSA-M
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Description

PD-156707 is an endothelin A receptor-selective antagonist.

Scientific Research Applications

Synthesis and Photophysical Properties

One study focused on the synthesis and photophysical properties of certain organic compounds, highlighting the importance of structural modification to achieve unique luminescent properties. The introduction of specific functional groups can significantly enhance quantum yield and solvatochromic effects, demonstrating the compound's potential in optoelectronic applications and as fluorescent probes (Kim et al., 2021).

Theoretical Studies on Corrosion Inhibition

Another research avenue is the theoretical study and synthesis of compounds with potential applications in corrosion inhibition. By utilizing density functional theory (DFT) calculations, researchers can predict the efficacy of synthesized compounds in protecting metals against corrosion, which is crucial for industrial applications, especially in acidic media (Arrousse et al., 2021).

Catalysis and Asymmetric Synthesis

Compounds with specific chiral and structural features are valuable in catalysis, particularly for asymmetric synthesis. Research into rigid P-chiral phosphine ligands, for example, has demonstrated their utility in achieving high enantioselectivities and catalytic activities in the hydrogenation of functionalized alkenes. This opens up possibilities for the synthesis of chiral pharmaceutical ingredients and the exploration of reaction mechanisms (Imamoto et al., 2012).

Endothelin Receptor Antagonism

The specificity and selectivity of compounds for receptor sites can lead to significant advancements in medical research. For instance, studies on nonpeptide endothelin receptor antagonists have revealed compounds with high selectivity for human ET(A) over ET(B) receptors, suggesting potential therapeutic applications in cardiovascular diseases (Maguire et al., 1997).

Hybrid Compounds for Anti-inflammatory Pharmaceuticals

Research into hybrid compounds that release nitric oxide and hydrogen sulfide has shown potential for anti-inflammatory pharmaceuticals. These compounds combine the therapeutic effects of different moieties to inhibit cancer cell growth and inflammation, presenting a novel approach in drug development (Kodela et al., 2012).

properties

IUPAC Name

sodium;(Z)-2-(1,3-benzodioxol-5-yl)-4-(4-methoxyphenyl)-4-oxo-3-[(3,4,5-trimethoxyphenyl)methyl]but-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26O9.Na/c1-32-19-8-5-17(6-9-19)26(29)20(11-16-12-23(33-2)27(35-4)24(13-16)34-3)25(28(30)31)18-7-10-21-22(14-18)37-15-36-21;/h5-10,12-14H,11,15H2,1-4H3,(H,30,31);/q;+1/p-1/b25-20-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLHQEGFYBMZQGM-RKVLWQGQSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C(=C(C2=CC3=C(C=C2)OCO3)C(=O)[O-])CC4=CC(=C(C(=C4)OC)OC)OC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)/C(=C(/C2=CC3=C(C=C2)OCO3)\C(=O)[O-])/CC4=CC(=C(C(=C4)OC)OC)OC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25NaO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80635455
Record name Sodium;(Z)-2-(1,3-benzodioxol-5-yl)-4-(4-methoxyphenyl)-4-oxo-3-[(3,4,5-trimethoxyphenyl)methyl]but-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80635455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

528.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

sodium (Z)-2-(1,3-benzodioxol-5-yl)-4-(4-methoxyphenyl)-4-oxo-3-[(3,4,5-trimethoxyphenyl)methyl]but-2-enoate

CAS RN

162412-70-6
Record name Sodium;(Z)-2-(1,3-benzodioxol-5-yl)-4-(4-methoxyphenyl)-4-oxo-3-[(3,4,5-trimethoxyphenyl)methyl]but-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80635455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PD-156707
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
sodium (Z)-2-(1,3-benzodioxol-5-yl)-4-(4-methoxyphenyl)-4-oxo-3-[(3,4,5-trimethoxyphenyl)methyl]but-2-enoate
Reactant of Route 2
sodium (Z)-2-(1,3-benzodioxol-5-yl)-4-(4-methoxyphenyl)-4-oxo-3-[(3,4,5-trimethoxyphenyl)methyl]but-2-enoate
Reactant of Route 3
Reactant of Route 3
sodium (Z)-2-(1,3-benzodioxol-5-yl)-4-(4-methoxyphenyl)-4-oxo-3-[(3,4,5-trimethoxyphenyl)methyl]but-2-enoate
Reactant of Route 4
Reactant of Route 4
sodium (Z)-2-(1,3-benzodioxol-5-yl)-4-(4-methoxyphenyl)-4-oxo-3-[(3,4,5-trimethoxyphenyl)methyl]but-2-enoate
Reactant of Route 5
Reactant of Route 5
sodium (Z)-2-(1,3-benzodioxol-5-yl)-4-(4-methoxyphenyl)-4-oxo-3-[(3,4,5-trimethoxyphenyl)methyl]but-2-enoate
Reactant of Route 6
sodium (Z)-2-(1,3-benzodioxol-5-yl)-4-(4-methoxyphenyl)-4-oxo-3-[(3,4,5-trimethoxyphenyl)methyl]but-2-enoate

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